molecular formula C13H22O8S B1580759 1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-alpha-D-glucofuranose CAS No. 5450-26-0

1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-alpha-D-glucofuranose

Cat. No. B1580759
CAS RN: 5450-26-0
M. Wt: 338.38 g/mol
InChI Key: CLCAOXSGSHWACR-UHFFFAOYSA-N
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Description

1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-alpha-D-glucofuranose is a chemical compound that contains 46 bonds in total, including 24 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 3 five-membered rings, 1 eight-membered ring, 5 aliphatic ethers, 1 sulfonate, and 1 Oxolane .


Synthesis Analysis

The synthesis of this compound involves several steps. First, D-glucose is protected with two isopropylidene moieties . Then, the introduction of the tosylate leaving group occurs under basic conditions . In subsequent reactions, the replacement of the tosyl leaving group against the resulting functional group proceeds under inversion of the configuration of the respective carbon atom C-3 (Walden-inversion) in most of the cases . Side reactions like eliminations were also observed .


Molecular Structure Analysis

The molecular structure of this compound has been reported . It crystallizes from a petroleum ether/ethyl acetate mixture with the chiral orthorhombic space group P2 1 2 1 2 1 with four molecules in the unit cell . The unit cell parameters are: a = 9.7945 (7) Å, b = 10.1945 (7) Å, c = 21.306 (1) Å, and V = 2127.4 (2) Å .


Chemical Reactions Analysis

The compound plays a major role for the introduction of various functional groups, as building blocks for the formation of di- and oligosugars, as chiral pool materials or for the preparation of bioactive glycoconjugates . It offers the possibility for the preparation of rare carbohydrate derivatives .


Physical And Chemical Properties Analysis

The compound contains 46 bonds in total, including 24 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 3 five-membered rings, 1 eight-membered ring, 5 aliphatic ethers, 1 sulfonate, and 1 Oxolane .

Scientific Research Applications

Application 1: Crystallography and Chemistry

  • Specific Scientific Field: Crystallography and Chemistry .
  • Summary of the Application: This compound is used in the study of molecular structures. It is particularly useful in the field of crystallography, where it is used to understand the crystal and molecular structure .
  • Methods of Application or Experimental Procedures: The compound crystallizes from a petroleum ether/ethyl acetate mixture with the chiral orthorhombic space group P2 1 2 1 2 1 with four molecules in the unit cell . The synthesis and X-ray crystal structure of 1,2;5,6-di-O-isopropylidene-3-O-(phenylacetyl)-D-glucofuranose is reported . It crystallizes in the orthorhombic system with space group P2 1 2 1 2 1 (No. 19); a = 9.9313(12) Å, b = 10.0657(12) Å, c = 20.343(2) Å, and Z = 4 .
  • Results or Outcomes: The solid state structure is discussed in terms of the use of the title compound for further chemistry . Bond lengths and angles of this tosylated glucofuranose derivative are typical .

Application 2: Synthesis of Rare Carbohydrate Derivatives

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: This compound is used in the synthesis of rare carbohydrate derivatives . Monosaccharides with good leaving groups like mesylate, tosylate or nosylate play a major role for the introduction of various functional groups, as building blocks for the formation of di- and oligosugars, as chiral pool materials or for the preparation of bioactive glycoconjugates .
  • Methods of Application or Experimental Procedures: D-glucose is protected with two isopropylidene moieties in the first step . Next, the introduction of the tosylate leaving group occurs under basic conditions . Interestingly, in subsequent reactions the replacement of the tosyl leaving group against the resulting functional group proceeds under inversion of the configuration of the respective carbon atom C-3 (Walden-inversion) in most of the cases .
  • Results or Outcomes: The synthesis of rare carbohydrate derivatives was successful .

Application 3: Preparation of Bioactive Glycoconjugates

  • Specific Scientific Field: Biochemistry .
  • Summary of the Application: This compound is used in the preparation of bioactive glycoconjugates . These are molecules that consist of a carbohydrate attached to a protein, lipid, or other organic molecule, and they play important roles in biological processes.
  • Methods of Application or Experimental Procedures: The preparation of bioactive glycoconjugates involves the use of monosaccharides with good leaving groups like mesylate, tosylate or nosylate . The tosylate leaving group is introduced under basic conditions .
  • Results or Outcomes: The preparation of bioactive glycoconjugates was successful .

Application 4: Preparation of Phenylacetyl Derivatives

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: This compound is used in the preparation of phenylacetyl derivatives . These derivatives can be used in various chemical reactions and have potential applications in medicinal chemistry .
  • Methods of Application or Experimental Procedures: The synthesis of phenylacetyl derivatives involves the coupling of O-3 of compound 1 with phenylacetic acid using the common dicyclohexylcarbodiimide/N,N-dimethylamino .
  • Results or Outcomes: The preparation of phenylacetyl derivatives was successful .

Application 5: Proteomics Research

  • Specific Scientific Field: Proteomics .
  • Summary of the Application: This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Methods of Application or Experimental Procedures: The specific methods of application in proteomics research can vary widely depending on the specific research question .
  • Results or Outcomes: The outcomes can also vary widely, but the use of this compound in proteomics research can contribute to our understanding of protein structures and functions .

Future Directions

The compound is a chemical intermediary in the fabrication process of antiviral medicaments . It can participate in the creation process of neuraminidase repressors . This suggests potential applications in the development of new antiviral drugs.

properties

IUPAC Name

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O8S/c1-12(2)16-6-7(18-12)8-9(21-22(5,14)15)10-11(17-8)20-13(3,4)19-10/h7-11H,6H2,1-5H3/t7-,8-,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCAOXSGSHWACR-KAMPLNKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901145757
Record name α-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-alpha-D-glucofuranose

CAS RN

5450-26-0
Record name α-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5450-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-O-Methylsulphonyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-methylsulphonyl-1,2,5,6-di-O-isopropylidene-α-D-glucofuranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.250
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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